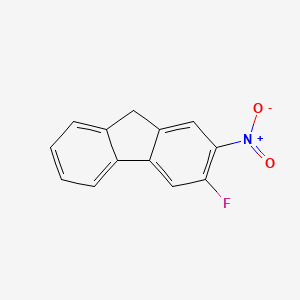

3-fluoro-2-nitro-9H-fluorene

Description

3-Fluoro-2-nitro-9H-fluorene is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone substituted with a fluorine atom at position 3 and a nitro group (-NO₂) at position 2. The fluorene core consists of two benzene rings fused to a central five-membered ring, with substitutions at positions 2 and 3 significantly altering electronic and steric properties. The electron-withdrawing nitro group and fluorine substituent likely enhance polarity and reduce electron density, impacting reactivity and applications in materials science or pharmaceuticals .

Properties

CAS No. |

343-31-7 |

|---|---|

Molecular Formula |

C13H8FNO2 |

Molecular Weight |

229.21 g/mol |

IUPAC Name |

3-fluoro-2-nitro-9H-fluorene |

InChI |

InChI=1S/C13H8FNO2/c14-12-7-11-9(6-13(12)15(16)17)5-8-3-1-2-4-10(8)11/h1-4,6-7H,5H2 |

InChI Key |

AXZPZKAKTKXYKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C=C31)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-nitro-9H-fluorene typically involves the nitration of 3-fluoro-9H-fluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of 3-fluoro-2-nitro-9H-fluorene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or chromatography to obtain high purity 3-fluoro-2-nitro-9H-fluorene.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-nitro-9H-fluorene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions, leading to the formation of various derivatives.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less frequently applied.

Major Products

Reduction: 3-fluoro-2-amino-9H-fluorene

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-2-nitro-9H-fluorene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving fluorene derivatives and their biological activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-2-nitro-9H-fluorene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 3-fluoro-2-nitro-9H-fluorene with analogous derivatives:

Notes:

- Substituent Effects: Nitro Groups: Introduce strong electron-withdrawing effects, reducing solubility in nonpolar solvents and increasing susceptibility to nucleophilic attack . Fluorine: Enhances thermal stability and alters dipole moments but has weaker electron-withdrawing effects compared to nitro groups . Positional Isomerism: 2-Nitro derivatives exhibit distinct reactivity compared to 3-nitro isomers due to proximity to the central ring.

Biological Activity

3-Fluoro-2-nitro-9H-fluorene is an organic compound that belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-fluoro-2-nitro-9H-fluorene is , featuring a fluorine atom at the 3-position and a nitro group at the 2-position of the fluorene core. This unique arrangement significantly influences its chemical behavior and biological reactivity.

The biological activity of 3-fluoro-2-nitro-9H-fluorene can be attributed to its functional groups:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which can interact with various biomolecules, potentially leading to cytotoxic effects.

- Fluorine Atom : The presence of fluorine enhances metabolic stability and bioavailability, making the compound more effective in pharmacological applications.

Biological Activities

Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity : Compounds with nitro groups are frequently investigated for their ability to inhibit microbial growth. The interaction of 3-fluoro-2-nitro-9H-fluorene with microbial enzymes could lead to effective antimicrobial agents.

- Anticancer Activity : Studies have shown that nitroaromatic compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of cellular processes.

Case Studies and Research Findings

- Carcinogenicity Studies : Similar compounds like 2-nitrofluorene have been studied for their carcinogenic potential. In a study involving rats, exposure to 2-nitrofluorene resulted in a high incidence of liver tumors, suggesting that derivatives like 3-fluoro-2-nitro-9H-fluorene could also possess similar risks .

- Anticancer Efficacy : A study focused on thiazolidinone and azetidinone derivatives based on fluorene demonstrated significant anticancer activity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, indicating that modifications to the fluorene structure can enhance biological efficacy .

- Synthesis and Biological Evaluation : The synthesis of various derivatives has shown promising results in antimicrobial assays. For example, some synthesized compounds exhibited high antimicrobial activity against resistant strains, suggesting that modifications to the fluorene core can yield potent bioactive agents .

Comparative Analysis

To better understand the biological implications of 3-fluoro-2-nitro-9H-fluorene, a comparison with structurally similar compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 3-Fluoro-2-nitro-9H-fluorene | Potentially high | Promising | Nitro group enhances reactivity |

| 2-Nitrofluorene | High | Significant | Known carcinogen in animal studies |

| 2-Aminofluorene | Moderate | Low | Lacks nitro group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.